1,6,7,12-Tetrachloro-N-N'-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide
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Overview
Description
1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide is a complex organic compound known for its unique structural and chemical properties. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four chlorine atoms and two long octadecyl chains attached to the perylene core. This compound is widely used in various scientific research applications due to its stability, solubility, and distinctive electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,12-tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide typically involves the following steps:
Chlorination: The perylene core is chlorinated to introduce four chlorine atoms at the 1, 6, 7, and 12 positions.
Imidization: The chlorinated perylene is then reacted with octadecylamine to form the diimide structure.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene tetracarboxylic dianhydride.
Reduction: Reduction reactions can lead to the formation of perylene diimide derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various perylene diimide derivatives, which have applications in organic electronics and photonics .
Scientific Research Applications
1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials and as a dye in organic synthesis.
Biology: Employed in the study of biological membranes and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,6,7,12-tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide involves its interaction with molecular targets through its electronic properties. The compound’s perylene core allows for efficient electron transfer, making it suitable for use in electronic and photonic devices. Additionally, its long octadecyl chains enhance its solubility and stability in various solvents .
Comparison with Similar Compounds
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic dianhydride: Lacks the chlorine atoms and octadecyl chains, resulting in different solubility and electronic properties.
N,N’-Bis(alkyl)-perylene-3,4,9,10-tetracarboxylic acid diimide: Similar structure but with different alkyl chains, affecting its solubility and application.
1,6,7,12-Tetrachloro-perylene-3,4,9,10-tetracarboxylic acid diimide: Lacks the octadecyl chains, leading to different solubility and stability.
Uniqueness
1,6,7,12-Tetrachloro-N-N’-bis(octadecyl)-perylene-3,4,9,10-tetracarboxylic acid diimide is unique due to its combination of chlorine atoms and long octadecyl chains, which provide enhanced solubility, stability, and electronic properties. These features make it particularly valuable in applications requiring high-performance materials .
Properties
Molecular Formula |
C60H78Cl4N2O4 |
---|---|
Molecular Weight |
1033.1 g/mol |
IUPAC Name |
11,14,22,26-tetrachloro-7,18-dioctadecyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C60H78Cl4N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-65-57(67)41-37-45(61)51-53-47(63)39-43-50-44(40-48(64)54(56(50)53)52-46(62)38-42(58(65)68)49(41)55(51)52)60(70)66(59(43)69)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-40H,3-36H2,1-2H3 |
InChI Key |
LKVQVOQOQJVPQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)CCCCCCCCCCCCCCCCCC)Cl)C7=C(C=C(C2=C37)C1=O)Cl)Cl)Cl |
Origin of Product |
United States |
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